molecular formula C12H11NO4 B2826605 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide CAS No. 853749-57-2

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B2826605
CAS No.: 853749-57-2
M. Wt: 233.223
InChI Key: OGHCBTYDBXKPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features a core 7-hydroxy-4-methylcoumarin scaffold, a structure widely recognized in scientific literature for its diverse biological potential. Research into analogous coumarin derivatives has demonstrated that substituents at the C-3 position of the coumarin ring are crucial for biological activity . Specifically, compounds sharing this core structure have been synthesized and investigated for their pronounced antioxidant properties, with some derivatives exhibiting activity superior to that of ascorbic acid . The presence of the acetamide group makes this compound a valuable synthon, or building block, for the synthesis of more complex molecules, such as various hydrazides and heterocyclic compounds like thiazolidinones, which are often explored for enhanced biological effects . As such, this chemical serves as a key intermediate for researchers developing novel therapeutic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-8-3-2-7(14)4-10(8)17-12(16)9(6)5-11(13)15/h2-4,14H,5H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHCBTYDBXKPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Acetylation: The hydroxy group at position 7 is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The acetylated product is then reacted with ethyl chloroacetate to introduce the acetamide group at position 3. This step is usually carried out in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone.

    Reduction: The carbonyl group at position 2 can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(7-oxo-4-methyl-2-oxo-2H-chromen-3-yl)acetamide.

    Reduction: Formation of 2-(7-hydroxy-4-methyl-2-hydroxy-2H-chromen-3-yl)acetamide.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a valuable candidate for research in medicinal applications. Its notable properties include:

  • Antimicrobial Activity : Research has demonstrated that 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cells, particularly in breast cancer models.
  • Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory responses, which may have implications for treating inflammatory diseases.

Antimicrobial Activity Evaluation (2024)

  • Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (Minimum Inhibitory Concentration (MIC) = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Assessment (2023)

  • Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

  • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Synthetic Applications

The compound is also utilized as an intermediate in the synthesis of various derivatives and analogs, which can further enhance its biological activity or provide new therapeutic avenues. Some notable synthetic applications include:

  • Building Block for Coumarin Derivatives : It serves as a precursor for synthesizing more complex coumarin derivatives with enhanced biological properties.
  • Fluorescent Detection Applications : The compound is being explored for its potential use in fluorescent detection systems due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.

    Antioxidant Activity: The hydroxy group at position 7 can scavenge free radicals, providing antioxidant protection.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs in the Chromene Family

CT51 (N-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide)
  • Key Differences :
    • Chromene substituents: 7-hydroxy and 2-oxo groups (vs. 7-hydroxy and 4-methyl-2-oxo in the target compound).
    • Acetamide side chain: Modified with a triol group, enhancing hydrophilicity.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime
  • Key Differences :
    • Position 8 substitution: Carbaldehyde oxime replaces the acetamide at position 3.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Key Differences :
    • Acetamide substitution: Position 7 (vs. position 3 in the target compound) with a chloro-phenyl group.
  • Synthetic Pathway : Utilizes hybrid synthesis methods, emphasizing rapid functionalization .

Derivatives with Modified Acetamide Groups

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
  • Key Differences: Chromene-7-hydroxy group replaced by an ether-linked acetamide-thiazolidinone hybrid.
Methyl 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
  • Key Differences :
    • Acetamide replaced by an ester group, altering solubility and metabolic stability.
  • Applications : Serves as a synthetic intermediate for amide derivatives .

Non-Coumarin Analogs with Acetamide Motifs

2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides
  • Core Structure: Quinazolinone instead of chromene.
  • Biological Activity: Moderate anti-inflammatory activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming Diclofenac in some assays .

Comparative Physicochemical and Pharmacological Data

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide Chromene 7-OH, 4-Me, 3-acetamide Antioxidant, enzyme inhibition
CT51 Chromene 7-OH, 2-oxo, 4-acetamide-triol Fe²⁺ chelation, neuroprotection
7-Hydroxy-4-methyl-2-oxo-chromene-8-oxime Chromene 7-OH, 4-Me, 8-carbaldehyde oxime Anti-diabetic (α-amylase inhibition)
(±)-2-Chloro-N-(4-methyl-2-oxo-chromen-7-yl)-2-phenylacetamide Chromene 7-acetamide (Cl, Ph), 4-Me Hybrid molecule synthesis
Quinazolinone-acetamide derivatives Quinazolinone 4-oxo, 2-Ph, 3-acetamide Anti-inflammatory

Discussion of Key Findings

  • Positional Substitution Effects :

    • Acetamide placement at position 3 (target compound) vs. position 7 [(±)-2-chloro derivative] alters steric hindrance and hydrogen-bonding capacity, impacting target selectivity .
    • 8-carbaldehyde oxime substitution (anti-diabetic compound) introduces steric bulk, enhancing enzyme inhibition compared to the smaller acetamide group in the target compound .
  • Functional Group Modifications: Ester derivatives (e.g., methyl ester) exhibit lower polarity, favoring membrane permeability but reducing metabolic stability compared to amides . Thiazolidinone hybrids broaden pharmacological profiles by introducing heterocyclic moieties .
  • Biological Activity Trends: Hydroxy and oxo groups enhance metal chelation (e.g., CT51’s Fe²⁺ binding) .

Biological Activity

2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, also known as a derivative of coumarin, has garnered attention due to its potential biological activities. This compound is part of a larger class of chemicals known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10O5
  • Molecular Weight : 234.20 g/mol
  • CAS Number : 5852-10-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate coumarin derivatives with acetic anhydride or acetic acid under controlled conditions. The resulting compound is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of coumarin exhibit significant antimicrobial properties. The compound in focus has been evaluated against various human pathogens.

  • In Vitro Studies :
    • A study reported that newly synthesized coumarinyloxy acetamide derivatives showed potent antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae. Some derivatives exhibited comparable or superior potency to standard antibiotics like ciprofloxacin and griseofulvin .
    • The minimum inhibitory concentration (MIC) values for these compounds ranged from 15 µg/mL to higher concentrations depending on the specific pathogen tested .

Anticancer Activity

Coumarins have also been investigated for their anticancer potential:

  • Mechanism of Action :
    • The anticancer activity is often attributed to the ability of coumarins to induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival .
    • In a study involving structural modifications of coumarin derivatives, certain compounds were found to inhibit cancer cell growth effectively while exhibiting low toxicity towards normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of coumarin derivatives have been explored as well:

  • In Vivo Studies :
    • Animal models have shown that compounds similar to this compound can reduce inflammation markers and alleviate symptoms associated with inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive study synthesized a series of coumarinyloxy acetamides and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Potential

Research involving the evaluation of coumarin derivatives against various cancer cell lines revealed that some compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer activity. These findings were supported by molecular docking studies that suggested effective binding to target proteins involved in cancer progression .

Summary Table of Biological Activities

Activity Type Pathogen/Cell Line MIC/IC50 Value Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialEscherichia coliVaries
AnticancerVarious cancer cell linesLow micromolar
Anti-inflammatoryIn vivo modelsNot specified

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions to form the chromen-2-one core, followed by acetamide functionalization. Key parameters include pH control, solvent selection (e.g., ethanol or THF), and temperature (reflux conditions). Purification via column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing this compound’s structure and confirming synthetic success?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxy, methyl, acetamide groups) and confirms scaffold integrity. For example, the 7-hydroxy proton appears as a singlet near δ 10-12 ppm in DMSO-d₆ .
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays).
  • Mass Spectrometry : ESI/APCI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 245.2) .

Q. How can researchers initially screen this compound for biological activity?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory effects using LPS-induced cytokine (e.g., IL-6, TNF-α) suppression in macrophages.
  • Enzyme inhibition : Use fluorometric/colorimetric assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

Advanced Research Questions

Q. What strategies resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across cell lines)?

  • Methodological Answer :

  • Dose-response refinement : Test wider concentration ranges (nM to μM) with triplicate replicates.
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway crosstalk.
  • Structural analogs : Compare activity of derivatives (e.g., halogenated or methoxy-substituted analogs) to isolate substituent-specific effects .

Q. How do computational methods enhance understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like estrogen receptors or COX-2. Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess stability .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity to guide synthetic modifications .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Flow chemistry : Transition batch reactions to continuous flow systems to improve heat/mass transfer and reduce byproducts.
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Process analytical technology (PAT) : Implement real-time FTIR monitoring to track intermediates and optimize reaction endpoints .

Q. How can researchers address low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity.
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles (size <200 nm) for sustained release.
  • Co-solvents : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) in formulations .

Comparative and Mechanistic Studies

Q. How does the 7-hydroxy-4-methyl substitution pattern influence bioactivity compared to other coumarin derivatives?

  • Methodological Answer :

  • SAR analysis : Compare with analogs lacking the 7-hydroxy group (e.g., 7-methoxy derivatives) to assess hydrogen bonding’s role in target binding.
  • Electron-withdrawing effects : The 4-methyl group may stabilize the chromen-2-one core, enhancing metabolic stability versus unsubstituted coumarins .

Q. What are the limitations of current in vitro models for predicting this compound’s pharmacokinetics?

  • Methodological Answer :

  • Hepatic microsomes : Test phase I metabolism (CYP450 isoforms) to identify major metabolites.
  • Caco-2 monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction (<5% suggests high tissue distribution) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.